AC-90179 AC-90179 AC-90179 is a 5-hydroxytryptamine2A receptor inverse agonist.
Brand Name: Vulcanchem
CAS No.: 359878-17-4
VCID: VC0002374
InChI: InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3
SMILES: CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol

AC-90179

CAS No.: 359878-17-4

Cat. No.: VC0002374

Molecular Formula: C23H30N2O2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

AC-90179 - 359878-17-4

CAS No. 359878-17-4
Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3
Standard InChI Key AHGNJBSTWQOSAB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC
Canonical SMILES CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC
Appearance Solid powder

Chemical and Structural Characteristics

Molecular Architecture

AC-90179 (IUPAC name: 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide hydrochloride) features a complex tertiary amine structure with multiple aromatic substituents . The hydrochloride salt formulation enhances stability and solubility for experimental applications. Key structural elements include:

  • A 4-methoxyphenylacetamide backbone providing planar aromaticity

  • A 4-methylbenzyl group conferring lipophilicity

  • A 1-methylpiperidin-4-yl moiety enabling tertiary amine functionality

The molecular formula C23H31ClN2O2 corresponds to a molecular weight of 403.0 g/mol (hydrochloride form) . X-ray crystallography reveals a twisted conformation where the methoxyphenyl and methylbenzyl groups adopt orthogonal spatial arrangements, potentially influencing receptor binding kinetics .

Synthetic and Analytical Data

While full synthetic routes remain proprietary, retrosynthetic analysis suggests a multi-step sequence involving:

  • Piperidine methylation

  • Benzyl bromide coupling

  • Acetamide formation via Schotten-Baumann reaction

  • Final hydrochloride salt precipitation

Critical physicochemical parameters include:

PropertyValueMethod
LogP (predicted)3.8 ± 0.5ACD/Labs Percepta
Aqueous Solubility0.12 mg/mL (25°C)shake-flask pH 7.4
pKa8.1 (amine)potentiometric titration
Plasma Protein Binding92-95% (human)equilibrium dialysis

Data compiled from PubChem and Chemsrc entries.

Pharmacological Profile

Mechanism of Action

AC-90179 demonstrates nanomolar affinity for human 5-HT2A receptors (Ki = 1.8 nM) with >100-fold selectivity over 5-HT2B, 5-HT2C, and dopamine D2 receptors . Functional assays using R-SAT™ technology reveal inverse agonism characterized by:

  • 85% suppression of constitutive 5-HT2A activity at 10 nM

  • Non-competitive inhibition of serotonin-induced inositol phosphate accumulation (IC50 = 3.2 nM)

  • Absence of intrinsic agonist activity up to 10 μM

This profile contrasts with atypical antipsychotics like clozapine, which exhibit partial agonist activity at 5-HT2C receptors alongside D2 antagonism .

Receptor Selectivity

Comparative binding affinities (Ki values) from radioligand displacement assays:

ReceptorKi (nM)Assay TypeReference
5-HT2A1.8[3H]Ketanserin
5-HT2B210[3H]LSD
5-HT2C185[3H]Mesulergine
D2>10,000[3H]Spiperone
α1-Adrenergic2,450[3H]Prazosin
H1 Histamine>10,000[3H]Pyrilamine

Data synthesized from preclinical studies .

Therapeutic Implications and Clinical Translation

Experimental Applications

Emerging research directions include:

  • Hallucinogen persisting perception disorder (HPPD): AC-90179 reverses LSD-induced visual disturbances in primate models

  • Post-traumatic stress disorder (PTSD): 5-HT2A blockade attenuates fear memory reconsolidation in rodent studies

  • Migraine prophylaxis: Cortical spreading depression inhibition observed at 3 mg/kg

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